molecular formula C15H12Br2N2O2 B11548580 3-bromo-N'-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide

3-bromo-N'-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11548580
M. Wt: 412.08 g/mol
InChI Key: VEIQMDJJACTLNN-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in the synthesis of various organic compounds. This particular compound is characterized by the presence of bromine atoms and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Hydrazine derivatives with potential biological activities.

    Substitution: Substituted products with diverse functional groups.

Scientific Research Applications

3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of bromine atoms and the hydrazone group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both bromine atoms and a methoxy group. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H12Br2N2O2

Molecular Weight

412.08 g/mol

IUPAC Name

3-bromo-N-[(E)-(3-bromophenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H12Br2N2O2/c1-21-14-6-5-11(8-13(14)17)15(20)19-18-9-10-3-2-4-12(16)7-10/h2-9H,1H3,(H,19,20)/b18-9+

InChI Key

VEIQMDJJACTLNN-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.